molecular formula C19H23N3O B11135665 4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

Cat. No.: B11135665
M. Wt: 309.4 g/mol
InChI Key: AVQKSJPJTVTJPG-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide is a complex organic compound that features both indole and pyrrole moieties. These structures are significant in medicinal chemistry due to their presence in many biologically active molecules. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide typically involves multi-step organic reactions. One common method includes the formation of the indole and pyrrole rings separately, followed by their coupling through a butanamide linker. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve steps like cyclization, alkylation, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or pyrrole rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-3-yl)-N-[(1H-pyrrol-2-yl)methyl]butanamide
  • 4-(1-methyl-1H-indol-3-yl)-N-[(1H-pyrrol-2-yl)methyl]butanamide
  • 4-(1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide

Uniqueness

The uniqueness of 4-(1-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]butanamide lies in its dual indole and pyrrole structure, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

4-(1-methylindol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]butanamide

InChI

InChI=1S/C19H23N3O/c1-21-12-6-8-16(21)13-20-19(23)11-5-7-15-14-22(2)18-10-4-3-9-17(15)18/h3-4,6,8-10,12,14H,5,7,11,13H2,1-2H3,(H,20,23)

InChI Key

AVQKSJPJTVTJPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)CCCC2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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